3-[2-(4-chlorophenyl)-1-methyl-1H-indol-3-yl]-2-(2-hydroxyethyl)-1-isoindolinone
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Overview
Description
3-[2-(4-chlorophenyl)-1-methyl-1H-indol-3-yl]-2-(2-hydroxyethyl)-1-isoindolinone is a complex organic compound with a unique structure that combines an indole ring, a chlorophenyl group, and an isoindolinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(4-chlorophenyl)-1-methyl-1H-indol-3-yl]-2-(2-hydroxyethyl)-1-isoindolinone typically involves multi-step organic reactions. The process begins with the preparation of the indole derivative, followed by the introduction of the chlorophenyl group and the isoindolinone moiety. Common reagents used in these reactions include halogenating agents, reducing agents, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
3-[2-(4-chlorophenyl)-1-methyl-1H-indol-3-yl]-2-(2-hydroxyethyl)-1-isoindolinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or carboxylic acid derivative, while reduction may produce an alcohol or amine derivative.
Scientific Research Applications
3-[2-(4-chlorophenyl)-1-methyl-1H-indol-3-yl]-2-(2-hydroxyethyl)-1-isoindolinone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 3-[2-(4-chlorophenyl)-1-methyl-1H-indol-3-yl]-2-(2-hydroxyethyl)-1-isoindolinone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to a biological response. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
4-Methoxyphenethylamine: Another compound with a phenethylamine structure, used in various chemical syntheses.
Interhalogen Compounds: Molecules containing different halogen atoms, used in various chemical reactions.
Uniqueness
3-[2-(4-chlorophenyl)-1-methyl-1H-indol-3-yl]-2-(2-hydroxyethyl)-1-isoindolinone is unique due to its combination of an indole ring, chlorophenyl group, and isoindolinone moiety. This structure imparts specific chemical and biological properties that differentiate it from other similar compounds.
Properties
Molecular Formula |
C25H21ClN2O2 |
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Molecular Weight |
416.9 g/mol |
IUPAC Name |
3-[2-(4-chlorophenyl)-1-methylindol-3-yl]-2-(2-hydroxyethyl)-3H-isoindol-1-one |
InChI |
InChI=1S/C25H21ClN2O2/c1-27-21-9-5-4-8-20(21)22(23(27)16-10-12-17(26)13-11-16)24-18-6-2-3-7-19(18)25(30)28(24)14-15-29/h2-13,24,29H,14-15H2,1H3 |
InChI Key |
VLRCAURHGNDHNF-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C(=C1C3=CC=C(C=C3)Cl)C4C5=CC=CC=C5C(=O)N4CCO |
Origin of Product |
United States |
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